molecular formula C9H16N2O2 B13505524 t-Butyl (S)-(1-cyanopropyl)carbamate

t-Butyl (S)-(1-cyanopropyl)carbamate

Cat. No.: B13505524
M. Wt: 184.24 g/mol
InChI Key: DJRSLDLTFGBKDH-ZETCQYMHSA-N
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Description

tert-Butyl N-[(1S)-1-cyanopropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyanopropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyanopropyl derivative.

Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(1S)-1-cyanopropyl]carbamate may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-1-cyanopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(1S)-1-cyanopropyl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of various drugs and pesticides .

Medicine: In medicinal chemistry, tert-butyl N-[(1S)-1-cyanopropyl]carbamate is employed in the design and synthesis of novel therapeutic agents. It aids in the development of drugs with improved efficacy and safety profiles .

Industry: The compound finds applications in the chemical industry as a building block for the synthesis of complex organic molecules. It is also used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-cyanopropyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate functional group can be selectively removed under mild conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-1-cyanopropyl]carbamate is unique due to the presence of the cyanopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-cyanopropyl]carbamate

InChI

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

DJRSLDLTFGBKDH-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C#N)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

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